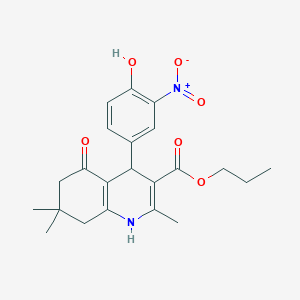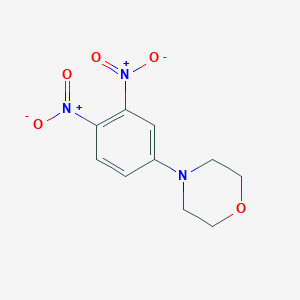![molecular formula C20H32N2O4S2 B5234358 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine), commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research. DMPP is a piperidine derivative and a potent allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This compound has been used in various studies to investigate the mechanism of action and physiological effects of nAChRs.
Mecanismo De Acción
DMPP acts as an allosteric modulator of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine), binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding causes a conformational change in the receptor, leading to increased sensitivity to acetylcholine and enhanced receptor activity. DMPP has been shown to have a higher affinity for the α4β2 and α7 subtypes of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine).
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. In the central nervous system, DMPP has been shown to enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This effect is thought to be mediated by the activation of presynaptic 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine). DMPP has also been shown to enhance synaptic plasticity, which is thought to underlie learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPP in lab experiments is its potency and selectivity for 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine). This allows for precise modulation of nAChR activity without affecting other receptor systems. However, one limitation of using DMPP is its relatively short duration of action, which can make it difficult to study long-term effects of nAChR modulation.
Direcciones Futuras
There are several future directions for research involving DMPP. One area of interest is the role of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in addiction and substance abuse. DMPP has been shown to modulate the release of dopamine, a neurotransmitter that is involved in reward and addiction processes. Investigating the effects of DMPP on addiction-related behaviors could provide insights into the role of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in these processes.
Another area of interest is the development of novel therapeutics targeting 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine). DMPP and other allosteric modulators of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) could be used as a starting point for the development of drugs that target specific nAChR subtypes. These drugs could have potential applications in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, DMPP is a potent allosteric modulator of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are several future directions for research involving DMPP, including investigating its role in addiction and substance abuse, and developing novel therapeutics targeting 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine).
Métodos De Síntesis
DMPP can be synthesized using a multi-step process that involves the reaction of 4-methylpiperidine with 4,6-dimethyl-1,3-phenylenediamine. The resulting product is then treated with chlorosulfonic acid to form the sulfonyl chloride, which is subsequently reacted with piperidine to yield DMPP.
Aplicaciones Científicas De Investigación
DMPP has been widely used in scientific research to investigate the role of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in various physiological processes. It has been shown to modulate the activity of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) in the central nervous system, as well as in peripheral tissues such as the adrenal gland and skeletal muscle. DMPP has also been used to study the effects of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine) on neurotransmitter release, synaptic plasticity, and learning and memory.
Propiedades
IUPAC Name |
1-[2,4-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S2/c1-15-5-9-21(10-6-15)27(23,24)19-14-20(18(4)13-17(19)3)28(25,26)22-11-7-16(2)8-12-22/h13-16H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUNJUEIWGKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)C)S(=O)(=O)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-Dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]sulfonyl-4-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)

![3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoic acid](/img/structure/B5234311.png)

![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)